molecular formula C17H14F4N4O B10899033 2-(3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-N-(3-fluorophenyl)acetamide

2-(3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-N-(3-fluorophenyl)acetamide

Cat. No.: B10899033
M. Wt: 366.31 g/mol
InChI Key: ROMJALSISVJPON-UHFFFAOYSA-N
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Description

2-(3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-N-(3-fluorophenyl)acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a pyrazolo[3,4-b]pyridine core, which is a fused heterocyclic system, and is substituted with trifluoromethyl, dimethyl, and fluorophenyl groups. These substitutions contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[3,4-b]pyridine core through cyclization reactions involving appropriate precursors. The trifluoromethyl group can be introduced via radical trifluoromethylation, a process that often requires specific reagents like trifluoromethyl iodide and radical initiators .

The final step involves the acylation of the pyrazolo[3,4-b]pyridine derivative with 3-fluorophenylacetic acid or its derivatives under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the trifluoromethyl group.

Properties

Molecular Formula

C17H14F4N4O

Molecular Weight

366.31 g/mol

IUPAC Name

2-[3,6-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C17H14F4N4O/c1-9-6-13(17(19,20)21)15-10(2)24-25(16(15)22-9)8-14(26)23-12-5-3-4-11(18)7-12/h3-7H,8H2,1-2H3,(H,23,26)

InChI Key

ROMJALSISVJPON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC(=O)NC3=CC(=CC=C3)F)C)C(F)(F)F

Origin of Product

United States

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